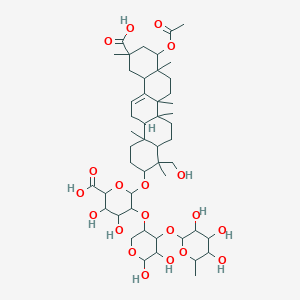![molecular formula C7H6N2O2 B145147 3-氨基苯并[d]异噁唑-4-醇 CAS No. 126940-15-6](/img/structure/B145147.png)
3-氨基苯并[d]异噁唑-4-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminobenzo[d]isoxazol-4-ol is a versatile chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions. This compound exhibits intriguing properties, making it ideal for various applications in scientific research and industry.
科学研究应用
3-Aminobenzo[d]isoxazol-4-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
作用机制
Target of Action
3-Aminobenzo[d]isoxazol-4-ol is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential Isoxazole derivatives have been reported to show potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .
Mode of Action
One study showed that lipophilic diaromatic derivatives of a similar compound, ®-4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol, were effective as gaba uptake inhibitors and anticonvulsants . This suggests that 3-Aminobenzo[d]isoxazol-4-ol might interact with its targets in a similar manner, potentially inhibiting the uptake of GABA and exhibiting anticonvulsant activity.
Biochemical Pathways
Given its potential role as a gaba uptake inhibitor, it may affect the gabaergic system, which plays a crucial role in inhibitory neurotransmission in the central nervous system .
Pharmacokinetics
The fact that similar compounds have been shown to cross the blood-brain barrier suggests that 3-aminobenzo[d]isoxazol-4-ol may have good bioavailability in the central nervous system .
Result of Action
Based on the reported activities of similar compounds, it may have potential analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminobenzo[d]isoxazol-4-ol typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is often catalyzed by copper (I) or ruthenium (II) to facilitate the formation of the isoxazole ring . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Industrial Production Methods
Industrial production of 3-Aminobenzo[d]isoxazol-4-ol may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and environmental impact. Metal-free synthetic routes are gaining popularity due to their eco-friendly nature and reduced waste generation .
化学反应分析
Types of Reactions
3-Aminobenzo[d]isoxazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
相似化合物的比较
Similar Compounds
- 4-Amino-3-hydroxybenzo[d]isoxazole
- 5-Amino-3-hydroxybenzo[d]isoxazole
- 3,4-Dihydroxybenzo[d]isoxazole
Uniqueness
3-Aminobenzo[d]isoxazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .
属性
IUPAC Name |
3-amino-1,2-benzoxazol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c8-7-6-4(10)2-1-3-5(6)11-9-7/h1-3,10H,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPFUPCXFIIKQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)ON=C2N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride](/img/structure/B145066.png)







phosphoryl]-L-Glutamic Acid](/img/structure/B145082.png)




